3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline
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Overview
Description
3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group and a 3,5-dimethylphenoxy group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl group and the 3,5-dimethylphenoxy group can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMSO or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-phenoxyquinoline: Similar structure but lacks the 3,5-dimethyl groups.
2-(3,5-Dimethylphenoxy)-3-phenylquinoline: Similar structure but lacks the 4-chlorophenyl group.
4-Chloro-2-(3,5-dimethylphenoxy)quinoline: Similar structure but with different substitution pattern on the quinoline core.
Uniqueness
3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline is unique due to the specific combination of the 4-chlorophenyl and 3,5-dimethylphenoxy groups on the quinoline core. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO/c1-15-11-16(2)13-20(12-15)26-23-21(17-7-9-19(24)10-8-17)14-18-5-3-4-6-22(18)25-23/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISHMBFTUKYQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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